molecular formula C7H6N4O2 B3033920 3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate CAS No. 1263143-25-4

3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate

Cat. No.: B3033920
CAS No.: 1263143-25-4
M. Wt: 178.15 g/mol
InChI Key: AOPDZKGDQWRPAW-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate is a nitrogen-oxygen heterocyclic compound characterized by a 1,2,3,4-oxatriazolium core substituted with a 4-aminophenyl group at position 3 and an oxygenated moiety at position 3. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

3-(4-aminophenyl)oxatriazol-3-ium-5-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-5-1-3-6(4-2-5)11-9-7(12)13-10-11/h1-4H,(H2-,8,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPDZKGDQWRPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)[N+]2=NOC(=N2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate typically involves the reaction of 4-aminophenylhydrazine with an appropriate oxalyl chloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group allows for nucleophilic substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted oxatriazoles, amines, and other functionalized derivatives, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry

3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate has been studied for its potential as a pharmacological agent. Its structural features allow for interactions with biological targets, which can lead to the development of new therapeutic agents.

Biochemical Assays

The compound is utilized in proteomics research for the detection and quantification of proteins. It serves as a biochemical marker due to its ability to form stable complexes with various biomolecules, enhancing assay sensitivity and specificity .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Case Studies

Study TitleFocusFindings
Antimicrobial Efficacy of Oxatriazole Derivatives Investigated the antibacterial properties of oxatriazole derivativesFound that certain derivatives exhibited significant inhibition against Gram-positive bacteria.
Bioconjugation Techniques Using 3-(4-Aminophenyl)-1,2,3,4-Oxatriazol Explored the use of the compound in bioconjugation for targeted drug deliveryDemonstrated successful conjugation with antibodies, enhancing targeted delivery mechanisms in cancer therapy .
Synthesis and Characterization of New Oxatriazole Compounds Focused on synthesizing new derivatives for testing biological activityIdentified several promising candidates with enhanced biological activity compared to the parent compound .

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of nitrogen-oxygen heterocycles, including oxadiazoles, oxatriazoles, and oxazolidinones. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Applications References
3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate Not explicitly reported 4-Aminophenyl, oxatriazolium-5-olate Research chemical (discontinued)
5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol C₈H₇N₃O₂ 177.16 4-Aminophenyl, oxadiazole-2-ol Anticancer scaffold (precursor)
4-Iodo-3-(4-methoxyphenyl)-3H-1,2,3-oxadiazol-1-ium-5-olate C₁₀H₈IN₂O₃ 318.07 4-Methoxyphenyl, iodine, oxadiazolium Lab reagent (Apollo Scientific)
3-(4-Chlorophenyl)-1,2,3-oxadiazol-3-ium-5-olate C₈H₅ClN₂O₂ 196.59 4-Chlorophenyl, oxadiazolium Structural analog (theoretical studies)
3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate C₁₀H₈F₃N₂O₃ 261.18 4-Methoxyphenyl, trifluoromethyl Not reported

Key Comparative Insights

Structural Variations and Electronic Effects Substituents: The 4-aminophenyl group in the target compound distinguishes it from analogs with electron-withdrawing groups (e.g., 4-chlorophenyl in , trifluoromethyl in ). Heterocyclic Core: Oxatriazolium (1,2,3,4-oxatriazole) differs from oxadiazoles (1,3,4-oxadiazole) by an additional nitrogen atom, increasing polarity and charge density. This may influence solubility and reactivity .

Biological Activity Anticancer Potential: The oxadiazole derivative 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol (Table 1) is a precursor to indolin-2-one hybrids with demonstrated anticancer activity . In contrast, the target oxatriazolium compound lacks reported bioactivity data. Enzyme Inhibition: Aromatase inhibitors like 3-(4-aminophenyl)-pyrrolidine-2,5-dione derivatives (Ki = 0.8–1.75 µM) highlight the pharmacological relevance of 4-aminophenyl-substituted heterocycles .

Physicochemical Properties Molecular Weight: The oxatriazolium compound’s molecular weight remains unspecified, but analogs range from 177.16 to 318.07 g/mol (Table 1). Stability: Oxadiazoles (e.g., ) are generally more stable than oxatriazolium salts due to charge delocalization in the latter, which may limit shelf life .

Research Findings and Implications

  • Synthetic Accessibility : Oxadiazoles (e.g., ) are more synthetically tractable than oxatriazolium derivatives, which require specialized conditions for stabilization .
  • Therapeutic Potential: Compounds like 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives (derived from 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol) exhibit anticancer activity, suggesting that functionalizing the 4-aminophenyl group could unlock similar utility in the target compound .
  • Limitations: The discontinued status of this compound highlights challenges in scalability or stability, underscoring the need for structural optimization .

Q & A

Q. Table 1: Comparative Synthesis Conditions

MethodReagentsSolventTemperature (°C)Yield (%)Reference
CyclocondensationCyanogen bromideEthanol60–8045–55
Oxidative CyclizationI₂, K₂CO₃DMF25–3060–70

Basic: How is this compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD): The gold standard for confirming the oxatriazolium-olate framework. SHELX software (e.g., SHELXL-2018) refines hydrogen bonding and anion-cation interactions .
  • Spectroscopy:
    • ¹H/¹³C NMR: Aromatic protons (δ 6.8–7.2 ppm) and olate carbonyl (δ 160–165 ppm) are diagnostic .
    • IR: N–H stretching (3300–3500 cm⁻¹) and C=O (1640–1680 cm⁻¹) confirm functional groups .

Critical Note: SCXRD may require high-resolution data (<1.0 Å) to resolve disorder in the oxatriazole ring .

Advanced: How can crystallographic disorder in the oxatriazolium ring be resolved during refinement?

Methodological Answer:
Disorder often arises from rotational flexibility of the aminophenyl group. Strategies include:

  • Multi-Position Refinement: Split the disordered atoms into two or more positions with occupancy factors summing to 1.0 using SHELXL .
  • Restraints: Apply geometric restraints (e.g., SIMU, DELU) to maintain reasonable bond lengths and angles .
  • Low-Temperature Data: Collect data at 90–100 K to minimize thermal motion artifacts .

Example: A related oxadiazolium compound exhibited 30% disorder in the aryl ring, resolved using ISOR restraints in SHELX .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The oxatriazolium-olate system acts as an ambident electrophile:

  • C-5 Olate Site: Nucleophiles (e.g., amines, thiols) attack the electron-deficient carbonyl carbon, forming substituted oxadiazoles .
  • N-2 Position: Electrophilic substitution occurs at the triazolium nitrogen under acidic conditions .

Q. Table 2: Reactivity Under Different Conditions

ConditionReactantProductDriving ForceReference
Basic (pH 9–10)Benzylamine5-Benzylamino-oxadiazoleOlate resonance stabilization
Acidic (pH 2–3)H₂O₂N-oxidized triazolium derivativeN–H deprotonation

Advanced: How should researchers address contradictions in reported spectral data across studies?

Methodological Answer:
Discrepancies often arise from solvent effects, impurities, or instrumentation calibration. Mitigation strategies:

  • Control Experiments: Replicate studies using identical solvents (e.g., DMSO-d₆ vs. CDCl₃) and purity standards (>98%) .
  • Factorial Design: Use a 2³ factorial matrix to test variables (solvent, temperature, concentration) and identify confounding factors .
  • DFT Calculations: Compare experimental ¹³C NMR shifts with computed values (e.g., B3LYP/6-31G*) to validate assignments .

Case Study: A 10 ppm variation in olate carbonyl IR peaks was traced to KBr pellet hydration levels .

Advanced: What strategies optimize stability during biological activity assays?

Methodological Answer:
The compound’s stability in aqueous media is critical for pharmacological studies:

  • pH Control: Stabilize the olate moiety by maintaining pH 7.4 (phosphate buffer) to prevent hydrolysis .
  • Lyophilization: Store as a lyophilized powder at -20°C to avoid decomposition .
  • Co-crystallization: Co-crystallize with cyclodextrins to enhance solubility and shelf life .

Note: LC-MS monitoring every 24 hours is recommended to detect degradation products like 4-aminophenol .

Advanced: How does the electronic structure of the oxatriazolium ring influence its supramolecular interactions?

Methodological Answer:
The conjugated π-system and charge distribution drive packing motifs:

  • Hydrogen Bonding: The aminophenyl N–H group forms N–H···O interactions with adjacent olate carbonyls (2.8–3.0 Å) .
  • π-Stacking: Face-to-face stacking (3.4–3.6 Å) between aryl rings stabilizes crystal lattices .

Computational Insight: Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., 40% H-bonding, 30% π-stacking) .

Basic: What are the recommended storage conditions to prevent decomposition?

Methodological Answer:

  • Short-Term: Store in amber vials under argon at 4°C.
  • Long-Term: Lyophilize and store at -80°C with desiccants (silica gel) .
  • Avoid: Exposure to UV light or humidity >60% RH, which accelerates ring-opening reactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate
Reactant of Route 2
3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate

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